Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester
Overview
Description
Podophyllotoxin is a naturally occurring aryltetralin lignan extracted from the roots and rhizomes of Podophyllum species, such as Podophyllum peltatum (American mayapple) and Sinopodophyllum hexandrum (Himalayan mayapple) . It is known for its potent antineoplastic and antiviral properties, making it a valuable compound in medical applications .
Mechanism of Action
Prohydrojasmon racemate, also known as Propyl 2-(3-oxo-2-pentylcyclopentyl)acetate or Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester, is a synthetic jasmonate derivative primarily used as a plant growth regulator .
Target of Action
The primary target of Prohydrojasmon racemate is the jasmonic acid pathway in plants . This pathway plays a crucial role in plant growth, development, and stress responses .
Mode of Action
Prohydrojasmon racemate functions as a functional analogue of Jasmonic acid (JA) . It interacts with the jasmonic acid pathway, influencing the regulation of plant growth and development .
Biochemical Pathways
Prohydrojasmon racemate affects the biosynthesis of anthocyanins and phenolic compounds in plants . It enhances the expression of genes involved in these synthesis pathways, such as PAL, F3H, and ANS . This results in an increase in the quantities of these compounds, which have various functions affecting plant physiology .
Result of Action
Prohydrojasmon racemate promotes the accumulation of phenolic compounds in plant parts . An LC-MS analysis revealed that these accumulated compounds include cyanidin-3-O-glucoside, cyanidin-3-O-(6"-O-malonyl)-glucoside, cyanidin-3-O-(6"-O-malonyl)-glucoside methyl ester, caffeoyltartaric acid, chlorogenic acid, caffeoylmalic acid, chicoric acid, and dicaffeoylquinic acid .
Biochemical Analysis
Biochemical Properties
Prohydrojasmon racemate is a functional analogue of Jasmonic acid (JA) . It interacts with various enzymes and proteins to regulate plant growth
Cellular Effects
Prohydrojasmon racemate has been found to induce direct and indirect defenses against herbivores in non-infested plants . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Prohydrojasmon racemate has been observed to prevent spindly growth of rice seedlings in both indica and japonica cultivars . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Prohydrojasmon racemate is involved in the jasmonic acid metabolic pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Podophyllotoxin can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the use of microbial cultures to produce podophyllotoxin from renewable sources . Another approach is the chemical synthesis of podophyllotoxin derivatives, which involves multiple steps of organic reactions, including cyclization and oxidation .
Industrial Production Methods: Industrial production of podophyllotoxin often relies on the extraction from plant sources, particularly the rhizomes of Podophyllum species . The extraction process involves the use of solvents to isolate the compound, followed by purification steps to obtain high-purity podophyllotoxin .
Chemical Reactions Analysis
Types of Reactions: Podophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the synthesis of its derivatives, which have enhanced pharmacological properties .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce podophyllotoxin.
Major Products: The major products formed from these reactions include various podophyllotoxin derivatives, such as etoposide and teniposide, which are used as chemotherapeutic agents .
Scientific Research Applications
Podophyllotoxin has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various derivatives with improved pharmacological properties.
Medicine: It is used in the treatment of genital warts and certain types of cancer.
Industry: Podophyllotoxin and its derivatives are used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Podophyllotoxin is unique due to its specific mechanism of action and its ability to serve as a precursor for various chemotherapeutic agents . Similar compounds include:
Etoposide: A derivative of podophyllotoxin used in cancer treatment.
Teniposide: Another derivative with similar applications in chemotherapy.
Paclitaxel: A compound with a similar mechanism of action, inhibiting microtubule dynamics.
Podophyllotoxin stands out due to its natural origin and its role as a precursor for multiple therapeutic agents .
Properties
CAS No. |
158474-72-7 |
---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
propyl 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetate |
InChI |
InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
IPDFPNNPBMREIF-CHWSQXEVSA-N |
Isomeric SMILES |
CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)OCCC |
SMILES |
CCCCCC1C(CCC1=O)CC(=O)OCCC |
Canonical SMILES |
CCCCCC1C(CCC1=O)CC(=O)OCCC |
Appearance |
Colorless to Faint yellow oil |
Pictograms |
Irritant |
Purity |
> 96% |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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